2-((1-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid
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Overview
Description
2-((1-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid typically involves the reaction of 7-chloro-4-oxo-3,4-dihydroquinazoline with ethylthioacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the maximum conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((1-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-((1-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one.
Benzoxazinone derivatives: Such as 4-oxo-3,4-dihydroquinazolin-2-yl derivatives.
Uniqueness
2-((1-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)thio)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a quinazolinone core with a thioacetic acid moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H11ClN2O3S |
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Molecular Weight |
298.75 g/mol |
IUPAC Name |
2-[1-(7-chloro-4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c1-6(19-5-10(16)17)11-14-9-4-7(13)2-3-8(9)12(18)15-11/h2-4,6H,5H2,1H3,(H,16,17)(H,14,15,18) |
InChI Key |
QAPGOCMBLKKMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1)SCC(=O)O |
Origin of Product |
United States |
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